molecular formula C5H12N2 B8767648 N-ethylazetidin-3-amine CAS No. 318269-51-1

N-ethylazetidin-3-amine

Cat. No.: B8767648
CAS No.: 318269-51-1
M. Wt: 100.16 g/mol
InChI Key: QLBGCEBVDMZPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylazetidin-3-amine (CAS 18713-70-7) is a versatile, nitrogen-rich scaffold prized in organic synthesis and medicinal chemistry. This compound features a strained four-membered azetidine ring, which acts as a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties and conformational constraints to molecules . The presence of both a secondary and a primary amine on the same rigid core makes it a valuable bifunctional building block, enabling diverse chemical transformations and the introduction of structural diversity into novel chemical entities. This compound serves as a key synthetic intermediate for constructing more complex molecules. Its primary application lies in the synthesis of potential pharmacologically active compounds, where the azetidine ring can enhance metabolic stability and solubility compared to larger heterocycles . Researchers utilize this scaffold to develop new molecular targets, leveraging its strained ring system for functionalization through ring-opening or other strain-release mechanisms. As a small, rigid template, it is of significant interest in developing compounds for preclinical research across various therapeutic areas. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and storage information. Specific hazard statements for a related compound, 1-(tert-Butyl)azetidin-3-amine, include H314 (Causes severe skin burns and eye damage) , indicating that appropriate safety precautions are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

318269-51-1

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-ethylazetidin-3-amine

InChI

InChI=1S/C5H12N2/c1-2-7-5-3-6-4-5/h5-7H,2-4H2,1H3

InChI Key

QLBGCEBVDMZPPN-UHFFFAOYSA-N

Canonical SMILES

CCNC1CNC1

Origin of Product

United States

Significance of Azetidine Ring Systems in Contemporary Organic Chemistry

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing one nitrogen atom, is a crucial structural motif in modern organic and medicinal chemistry. rsc.orgresearchgate.net Although possessing considerable ring strain, azetidines are significantly more stable than their three-membered aziridine (B145994) counterparts, which allows for easier handling while still offering unique reactivity. rsc.orgrsc.org This blend of stability and reactivity makes them valuable precursors in the synthesis of various nitrogen-containing compounds. researchgate.net

Azetidine-containing building blocks are widely utilized in drug design. enamine.net Their rigid, three-dimensional structure can help to constrain the conformation of a molecule, which can lead to higher binding affinity with biological targets. enamine.net This conformational restriction is a desirable trait in fragment-based drug design. enamine.net Furthermore, azetidines are considered "privileged structures" in medicinal chemistry and can be used as bioisosteres for other common saturated heterocycles like morpholine (B109124) and piperazine. researchgate.netnih.gov The incorporation of an azetidine moiety can also improve the physicochemical properties of a drug candidate, such as its pharmacokinetic or toxicity profile. chemrxiv.org A notable example of an approved drug containing this scaffold is the antihypertensive agent Azelnidipine. enamine.net

The synthesis of azetidines has seen remarkable advances in recent years, with methods including cycloadditions, C-H activation, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org These developments have made a wider range of functionalized azetidines accessible for research and development. rsc.org

N Ethylazetidin 3 Amine As a Representative Azetidine Derivative and Its Research Prominence

Direct Synthesis Approaches to the Azetidine-3-amine Moiety

Direct functionalization of azetidine precursors represents a primary strategy for the synthesis of N-substituted azetidin-3-amines. rsc.org These methods involve creating the key C3-amine bond on a pre-existing azetidine ring, offering efficient routes to the target compounds.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the preparation of azetidine-3-amines. chemrxiv.org This pathway typically involves the reaction of an azetidin-3-one (B1332698) derivative with an amine to form an intermediate iminium ion or enamine, which is then reduced in situ to the desired amine product. rsc.orgacs.org

The direct reductive amination of an azetidin-3-one with a primary or secondary amine is a highly effective method for producing N-substituted azetidin-3-amines. chemrxiv.org This reaction is typically carried out in the presence of a suitable reducing agent. For instance, the reaction of N-Boc-3-azetidinone with various amines, followed by reduction, provides access to a library of azetidine derivatives. rsc.org A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough to not affect other functional groups. rsc.org Another option is sodium cyanoborohydride (NaCNBH₃). rsc.org The choice of amine dictates the final substitution on the 3-amino group, allowing for the synthesis of this compound by using ethylamine (B1201723). The reaction tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. researchgate.net

Azetidine PrecursorAmineReducing AgentSolvent/ConditionsReference
Azetidin-3-oneEthylamineSodium borohydride (B1222165) (NaBH₄)Not specified
N-Boc-3-azetidinoneN-acyl-piperazinesNot specifiedNot specified rsc.org
N-Boc-azetidin-3-oneN-Boc-(methylamino)acetaldehydeSodium triacetoxyborohydrideCH₂Cl₂, Et₃N, 24 hrs rsc.org
Substituted Aldehydes (for β-fluoroamines)Various AminesNot specifiedSequential organocatalytic fluorination and reductive amination researchgate.net

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate, as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This reaction converts aldehydes or ketones into amines, typically at elevated temperatures ranging from 120 to 165 °C. wikipedia.org The mechanism involves the formation of an N-formyl derivative intermediate, which is subsequently reduced by a hydride transfer from formate. libretexts.org While broadly applicable to many carbonyl compounds, its specific use for the synthesis of this compound from azetidin-3-one is less commonly documented in recent literature compared to methods using borohydride reagents. mdpi.comlibretexts.org However, the general principle makes it a viable, albeit classical, pathway. wikipedia.org A related variant is the Eschweiler-Clarke procedure, which uses formaldehyde (B43269) and formic acid for the exhaustive methylation of primary or secondary amines. libretexts.org

The reductive coupling of nitroarenes is an established method for forming nitrogen-containing compounds, though its direct application for synthesizing N-alkyl amines from alkyl halides is not the most common pathway. More frequently, this strategy involves the reductive coupling of nitroarenes with aldehydes or carboxylic acids to form amides. nih.govrsc.orgnih.gov For instance, a direct reductive amidation has been developed using nitroarenes and aldehydes, enabled by photo-mediated hydrogen atom transfer catalysis, which avoids metallic reductants. nih.govrsc.org Another protocol describes the direct synthesis of amides from nitroarenes and carboxylic acids using carbon monoxide as the reductant. nih.gov The application of this type of reaction to form a secondary amine like this compound from a nitro-azetidine precursor and an ethyl halide is not a prominently featured synthetic route in the reviewed literature.

Nucleophilic Substitution and Displacement Reactions

Forming the azetidine-3-amine moiety through nucleophilic substitution is a powerful and frequently employed strategy. chemrxiv.org This approach relies on the reaction of an amine nucleophile with an azetidine ring that has been rendered electrophilic at the C3 position by the presence of a good leaving group. rsc.orgacs.org

A highly effective and straightforward synthesis of azetidine-3-amines involves the direct Sₙ2 displacement of a leaving group at the 3-position of the azetidine ring by an amine nucleophile. chemrxiv.org A common and practical precursor for this reaction is an azetidin-3-yl methanesulfonate (B1217627) (mesylate) or triflate. researchgate.netrsc.orgorganic-chemistry.org For example, 1-benzhydrylazetidin-3-yl methanesulfonate, a stable commercial material, reacts with a wide variety of primary and secondary amines to afford the corresponding 3-aminoazetidine derivatives in moderate to high yields. chemrxiv.org The reaction is typically performed by heating the reactants in a solvent like acetonitrile (B52724) (MeCN), often with a non-nucleophilic base such as diisopropylethylamine (i-Pr₂NEt). chemrxiv.orgrsc.org This method demonstrates broad functional group tolerance, accommodating unprotected alcohols and indoles. chemrxiv.org The N-benzhydryl protecting group can be readily removed later if the parent azetidine is desired. chemrxiv.org

Synthesis of 1-benzhydrylazetidin-3-amine (B1275430) Analogs via Nucleophilic Displacement chemrxiv.org
ElectrophileAmine NucleophileConditionsProductYield
1-Benzhydrylazetidin-3-yl methanesulfonateMorpholine (B109124)MeCN, 80 °C4-(1-Benzhydrylazetidin-3-yl)morpholine77%
1-Benzhydrylazetidin-3-yl methanesulfonateN,N-DiallylamineMeCN, 80 °CN,N-Diallyl-1-benzhydrylazetidin-3-amine64%
1-Benzhydrylazetidin-3-yl methanesulfonate2-MethoxyethylamineMeCN, 80 °C1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine33%
1-Benzhydrylazetidin-3-yl methanesulfonateDiisopropylamineMeCN, 80 °C1-Benzhydryl-N,N-diisopropylazetidin-3-amine49%
SN2 Alkylation of Amine Precursors

A primary and straightforward method for the synthesis of N-substituted azetidines, including this compound, is the SN2 alkylation of amine precursors. This type of reaction involves the nucleophilic substitution of an alkyl halide by an amine. wikipedia.org

A direct approach involves reacting a suitable azetidine precursor, such as 3-chloroazetidine, with ethylamine. The reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction. Optimizing parameters such as temperature (often in the range of 50–80°C to maintain the integrity of the azetidine ring), solvent polarity (e.g., acetonitrile or THF), and the stoichiometry of the reactants is crucial for achieving a good yield.

However, a common challenge with the alkylation of primary or secondary amines is the potential for overalkylation, where the product amine reacts further with the alkylating agent. wikipedia.org For the synthesis of tertiary amines, N-alkylation is a more controlled and useful route as overalkylation is not possible. wikipedia.org A study by Wang and Duncton in 2020 presented a single-step method for synthesizing azetidine-3-amines by the selective displacement of a 3-mesyloxy (3-OMs) group with various amines. rsc.org This reaction can be performed using one equivalent of the amine and one equivalent of a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) in acetonitrile at 80 °C, or alternatively, with two equivalents of the amine without the additional base. rsc.org This method is noted for its broad scope, accommodating aromatic, aliphatic, heterocyclic, primary, and secondary amines. rsc.org

ReactantsReagents/ConditionsProductReference
3-Chloroazetidine, EthylamineK₂CO₃, 50-80°C, Acetonitrile or THFThis compound
1-Benzhydryl-3-mesyloxyazetidine, Various Aminesi-Pr₂NEt (1 equiv), MeCN, 80°C OR Amine (2 equiv), MeCN, 80°C3-Aminoazetidine derivatives rsc.orgchemrxiv.org
Primary Amines, 2-substituted-1,3-propanediol bis-triflatesIn situ generation of bis-triflates1,3-Disubstituted azetidines organic-chemistry.org

Ring-Opening and Cycloaddition Strategies

Alternative strategies to direct alkylation involve the construction of the azetidine ring through ring-opening or cycloaddition reactions, which can offer access to more complex and stereochemically defined products.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for functionalized azetidines. acs.orgarkat-usa.orgrsc.org The reactivity of ABBs is dominated by strain-release transformations that involve the cleavage of the central C3-N bond, allowing for functionalization at the 1 and 3 positions. arkat-usa.orgrsc.org

A general approach involves the reaction of an ABB with a nucleophile, such as an amine, often promoted by protonation or a Lewis acid. researchgate.net For instance, the reaction of an ABB with an amine like ethylamine would lead to the formation of a 3-aminoazetidine derivative. The reaction of 1-azabicyclo[1.1.0]butane with aromatic amines in the presence of Mg(ClO₄)₂ has been shown to yield the corresponding 3-aminoazetidine derivatives. researchgate.net This method provides a modular and programmable route to access complex and stereochemically pure azetidines that would be difficult to synthesize otherwise. acs.orgnih.gov The process can be adapted for parallel synthesis, making it suitable for creating libraries of azetidine compounds for applications like drug discovery. acs.org

PrecursorNucleophileConditionsProductReference
1-Azabicyclo[1.1.0]butane (ABB)Aromatic AminesMg(ClO₄)₂3-Aminoazetidine derivatives researchgate.net
Diastereomeric ABBsVarious NucleophilesProtonation of nitrogen atomStereospecific azetidines researchgate.net

The Kinugasa reaction is a copper(I)-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam (azetidin-2-one). rsc.orglongdom.org This reaction is advantageous due to its use of readily available starting materials, high atom economy, and good stereochemical control. longdom.org The initial step is a 1,3-dipolar cycloaddition that forms a metallated isoxazoline (B3343090) intermediate, which then rearranges to the β-lactam ring. rsc.org

While the direct product is an azetidinone, these can be subsequently reduced to the corresponding azetidines. researchgate.net Therefore, the Kinugasa reaction serves as an indirect route to N-substituted azetidines. The reaction conditions are generally mild, and various catalysts, including copper salts like CuSO₄·5H₂O, Cu(OAc)₂·H₂O, CuBr₂, and Cu(OTf)₂, have been employed. rsc.org Recent developments have also introduced heterogeneous catalysts like CuFe₂O₄ nanoparticles, which allow for easy separation and reuse. rsc.orgrsc.org

ReactantsCatalystKey FeaturesProductReference
Terminal Alkyne, NitroneCopper(I) salt (e.g., CuI)One-pot synthesis, high atom economyβ-Lactam (Azetidin-2-one) rsc.orglongdom.org
Terminal Alkyne, NitroneCuFe₂O₄ nanoparticlesHeterogeneous catalysis, mild conditionsβ-Lactam (Azetidin-2-one) rsc.orgrsc.org

Multi-Step Synthetic Sequences Employing Key Intermediates

More elaborate synthetic routes often involve the construction of key intermediates that are then converted to the final azetidine product. These multi-step sequences can provide greater control over the final structure and allow for the introduction of diverse functionalities.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming C-N bonds. mdpi.com This strategy can be applied to the synthesis of azetidine precursors. For example, an (N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov Subsequent aza-Michael addition of an amine, such as ethylamine, to this Michael acceptor would yield a functionalized 3-substituted azetidine. mdpi.comnih.gov

This approach has been used to synthesize a variety of heterocyclic amino acid derivatives. mdpi.comnih.gov The reaction conditions are often mild, and the use of catalysts can enhance regioselectivity and yield. mdpi.com An efficient organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones has been shown to produce aza-Michael adducts that can undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in good yields and with excellent stereocontrol. thieme-connect.com

Michael AcceptorNucleophileKey StepsProductReference
(N-Boc-azetidin-3-ylidene)acetateNH-HeterocyclesHorner-Wadsworth-Emmons, Aza-Michael AdditionFunctionalized 3-substituted azetidines mdpi.comnih.gov
EnonesN-substituted phosphoramidatesOrganocatalytic aza-Michael addition, Intramolecular reductive cyclization1,2,4-Trisubstituted azetidines thieme-connect.com

Sulfonamides are frequently used as protecting groups for amines in organic synthesis due to their stability under a wide range of reaction conditions. orgsyn.org They can also serve as activating groups in the synthesis of azetidines.

One strategy involves the use of N-sulfonylated precursors. For instance, techniques involving methanesulfonate intermediates that are refluxed with amines have been reported for the synthesis of azetidine derivatives. In another approach, 1-arenesulfonylazetidines can be synthesized in a one-pot reaction from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide. organic-chemistry.org

A highly versatile method for amine synthesis utilizes nitrobenzenesulfonamides (Ns-amides). rsc.org The alkylation of N-monosubstituted Ns-amides can be followed by the removal of the Ns group under mild conditions using soft nucleophiles. rsc.org This "Ns strategy" allows for the efficient synthesis of secondary amines and can be applied to the construction of complex polyamines. rsc.orgtcichemicals.com A synthetic route to an azetidine could involve the alkylation of an Ns-protected amine with a suitable 1,3-dihalopropane derivative, followed by intramolecular cyclization and deprotection.

PrecursorKey Reagents/StepsIntermediate/ProductReference
Methanesulfonate derivativeAmines, RefluxAzetidine derivative
1-ArenesulfonylaziridinesDimethylsulfoxonium methylide, Microwave irradiation1-Arenesulfonylazetidines organic-chemistry.org
N-monosubstituted Ns-amidesAlkylating agent, Soft nucleophile for deprotectionN,N-disubstituted sulfonamides, Secondary amines rsc.org

Triphosgene-Mediated Synthetic Routes

Triphosgene (B27547), a safer crystalline substitute for phosgene (B1210022) gas, serves as a versatile reagent in the synthesis of heterocyclic compounds, including azetidine derivatives. nih.gov Its reactivity allows for the formation of various intermediates that can be cyclized to form the azetidine ring or used to functionalize a pre-existing ring.

One application of triphosgene involves its reaction with N-alkyl azetidines. researchgate.net Depending on the substituents on the azetidine ring and the nitrogen atom, two primary reaction pathways can occur: N-alkyl scission to yield cyclic N-carbamoyl chlorides or ring cleavage to form acyclic N-carbamoyl chlorides. nih.govresearchgate.net For instance, treating N-benzyl azetidine with triphosgene results in the opening of the azetidine ring. nih.gov The steric bulk of the N-alkyl group is a critical factor in determining the reaction's selectivity. nih.gov

Triphosgene can also be used to activate carboxylic acids for cycloaddition reactions. In the synthesis of azetidin-2-ones (β-lactams), triphosgene can facilitate the [2+2] cycloaddition of ketenes with imines. researchgate.net This approach, known as the Staudinger reaction, is an efficient method for creating the β-lactam ring structure. researchgate.net

Furthermore, triphosgene is employed in the synthesis of reactive intermediates like N-ethyl-N-methyl amido formyl chloride. This can be achieved by reacting triphosgene with triethylamine (B128534) in toluene (B28343) at low temperatures (0–5 °C). Such intermediates can then be utilized for the functionalization of the azetidine ring.

Gabriel Amine Synthesis

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides. wikipedia.org The traditional method involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. wikipedia.orgmasterorganicchemistry.com This liberation can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure, which uses hydrazine (B178648). wikipedia.orgmasterorganicchemistry.com

This method can be adapted for the synthesis of azetidine-3-amines. A key advantage of the Gabriel synthesis is that it avoids the over-alkylation that can occur when using ammonia, as the phthalimide anion acts as a surrogate for H₂N⁻. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces a halide from the alkyl halide. nrochemistry.com

For the synthesis of chiral azetidine-3-amines, a variation of the Gabriel synthesis can be employed. Phthalimides with a chiral alkyl group on the nitrogen can be resolved through complexation with an optically active host compound. Subsequent decomposition with hydrazine yields the optically active amine. rsc.org

While the Gabriel synthesis is generally effective for primary alkyl halides, it often fails with secondary alkyl halides. wikipedia.org The conditions for the final deprotection step can also be harsh, which has led to the development of alternative reagents and procedures. wikipedia.org

Protecting Group Strategies and Deprotection Methodologies

Protecting groups are essential in the synthesis of this compound and its analogs to prevent unwanted side reactions and to direct the synthesis towards the desired product. The choice of protecting group is critical, as it must be stable under the reaction conditions used for ring formation and functionalization, yet be readily removable under mild conditions. orgsyn.org

Commonly used nitrogen protecting groups in azetidine chemistry include the tert-butoxycarbonyl (Boc) group and various sulfonyl groups. The Boc group is widely used due to its stability and the relative ease of its removal under acidic conditions. nih.govorganic-chemistry.org For instance, N-Boc-azetidine can be deprotected using trifluoroacetic acid (TFA). acs.org Solvent-free methods for N-Boc deprotection have also been developed, using reagents like iodine or ex situ generated hydrogen chloride gas, offering a greener alternative. researchgate.netrsc.org High temperatures can also catalyze Boc deprotection, sometimes in the presence of water. researchgate.net

Sulfonamide protecting groups, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, are known for their high stability across a wide range of reaction conditions. orgsyn.org The SES group can be removed under relatively mild conditions using fluoride (B91410) sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org The tert-butanesulfonyl (Bus) group is another useful protecting group that can be removed under acidic conditions. nih.gov This is advantageous as it avoids the harsh basic or reductive conditions often required for the removal of other sulfonyl groups like tosyl (Ts). nih.gov

The nature of the protecting group can also influence the reactivity of the azetidine ring. For example, the benzhydryl protecting group has been shown to be critical in photochemical Norrish–Yang cyclizations to form azetidinols and facilitate their subsequent ring-opening reactions. beilstein-journals.org

Methodological Considerations in this compound Synthesis

The successful synthesis of this compound requires careful control over various methodological parameters to ensure high yield, purity, and efficient process control.

Reaction Conditions: Temperature, Atmosphere, and Solvent Effects

Temperature: Temperature control is crucial throughout the synthesis of azetidines. Low temperatures, often between 0–5 °C, are sometimes necessary to control exothermic reactions and prevent the formation of side products, such as in the synthesis of reactive intermediates using triphosgene. Conversely, elevated temperatures or reflux conditions are often required for cyclization reactions to form the azetidine ring, typically ranging from 50-80°C to overcome the activation energy barrier while maintaining the integrity of the strained ring.

Atmosphere: Many reactions in azetidine synthesis are sensitive to oxygen and moisture. Therefore, conducting these reactions under an inert atmosphere, such as nitrogen or argon, is standard practice. google.com This prevents the oxidation of reagents and intermediates and avoids unwanted side reactions that could lower the yield and purity of the final product.

Solvent Effects: The choice of solvent can significantly impact reaction rates, selectivity, and yields. Aprotic organic solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) are commonly used. google.com The polarity and coordinating ability of the solvent can influence the reaction pathway. For example, in the lithiation of aziridines, a related strained heterocycle, the use of a coordinating solvent like THF can favor deprotonation, while non-coordinating solvents like toluene can lead to different reaction pathways. uniba.it In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, 1,2-dichloroethane (B1671644) (DCE) was found to be a superior solvent compared to benzene, acetonitrile, or THF. frontiersin.org

Yield and Purity Optimization

Optimizing the yield and purity of this compound is a primary goal in its synthesis. This is achieved through careful selection of reagents, purification techniques, and reaction conditions.

The use of continuous flow reactors can offer precise control over parameters like temperature, residence time, and mixing, leading to more reproducible product quality and potentially higher yields. Purification methods such as column chromatography and crystallization are essential for isolating the desired product from unreacted starting materials and side products. For instance, after a cyclization step, the product might be precipitated from a solvent like petroleum ether to achieve high purity. In some cases, adjusting the mobile phase during chromatography is necessary to prevent decomposition of the product. researchgate.net

The choice of protecting group and the deprotection method also play a significant role in the final yield and purity. A clean and high-yielding deprotection step is crucial. For example, the tert-butoxythiocarbonyl (Botc) group can be removed in quantitative yield using TFA. acs.org

Process Analytical Technology (PAT) for Synthesis Control

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control key parameters of a chemical reaction in real-time. This approach is valuable for ensuring the quality and consistency of the synthesis of this compound.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the progress of reactions, identify the formation of intermediates and byproducts, and determine the purity of the final product. chemrxiv.orgresearchgate.net For example, LC-MS can be used to monitor the conversion of starting materials in the aza-Michael reaction for the synthesis of azetidine derivatives. mdpi.com Spectroscopic methods can also be employed for real-time analysis of the reaction mixture. The data obtained from these analytical techniques allows for adjustments to be made to the reaction conditions during the process, leading to better control over the synthesis and ultimately a higher quality product. nih.gov

Chemical Reactivity and Transformation Mechanisms of N Ethylazetidin 3 Amine

Reactivity of the Primary Amine Functional Group

The exocyclic primary amine (-NH2) on the C3 position of the azetidine (B1206935) ring is a nucleophilic center, making it susceptible to reactions with a variety of electrophiles.

Alkylation Reactions, including Sequential Alkylations

The reaction of N-ethylazetidin-3-amine with alkylating agents, such as alkyl halides, is a classic example of nucleophilic aliphatic substitution. wikipedia.org The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. ucalgary.ca

A significant characteristic of amine alkylation is the tendency for sequential or multiple alkylations to occur. ucalgary.camasterorganicchemistry.com The initial product of monoalkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity makes the secondary amine product competitive with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine. libretexts.org If sufficient alkylating agent is present, the reaction can proceed further to form a quaternary ammonium (B1175870) salt through the Menshutkin reaction. wikipedia.orglibretexts.org

This process results in a mixture of products, and controlling the reaction to selectively yield the mono-alkylated product can be challenging. ucalgary.ca To favor mono-alkylation, a large excess of the initial amine is typically used. Conversely, using an excess of the alkylating agent drives the reaction toward the formation of the quaternary ammonium salt. masterorganicchemistry.com

Sequential Alkylation Products of this compound with an Alkyl Halide (R-X)
Reaction StageReactantProduct NameProduct Structure
Initial ReactantN/AThis compoundC6H14N2
Mono-alkylationThis compound + R-XN-alkyl-N-ethylazetidin-3-amine (Secondary Amine)C(6+n)H(13+2n)N2 (where n is from R group)
Di-alkylationSecondary Amine + R-XN,N-dialkyl-N-ethylazetidin-3-ammonium halide (Tertiary Amine Salt)[C(6+2n)H(12+4n)N2]+X-
Tri-alkylationTertiary Amine + R-XN,N,N-trialkyl-N-ethylazetidin-3-ammonium halide (Quaternary Ammonium Salt)[C(6+3n)H(11+6n)N2]+X-

Acylation Reactions

This compound readily undergoes N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgnih.gov This reaction is a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the acylating agent. researchgate.net

The reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.orgyoutube.com Unlike alkylation, acylation reactions are not prone to over-acylation. The resulting amide product is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, thus deactivating it towards further reaction. libretexts.org

Acylation of this compound
Acylating AgentGeneral ReactionProduct Class
Acyl Chloride (RCOCl)This compound + RCOCl → N-(1-ethylazetidin-3-yl)acetamide + HClN-substituted Amide
Acid Anhydride ((RCO)2O)This compound + (RCO)2O → N-(1-ethylazetidin-3-yl)acetamide + RCOOHN-substituted Amide

Formation of Imines and Schiff Bases

The primary amine group of this compound can condense with aldehydes or ketones to form imines, which are also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The process is typically catalyzed by acid and is reversible. lumenlearning.com

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. libretexts.orglibretexts.org The pH of the reaction must be carefully controlled; it should be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. lumenlearning.com

Transformations Involving the Azetidine Ring System

The azetidine ring is a four-membered saturated heterocycle. Its notable ring strain (approximately 25.4 kcal/mol) makes it more reactive than larger ring systems like pyrrolidine but more stable than the highly strained three-membered aziridine (B145994) ring. rsc.org This inherent strain allows for specific transformations that can lead to ring-opening or functionalization.

Oxidative Transformations

The oxidation of N-alkylazetidines can lead to various products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the azetidine ring to the corresponding β-lactam (azetidin-2-one). This conversion typically requires specific reagents capable of oxidizing the carbon atom alpha to the nitrogen. For instance, N-tosyl-2-alkylideneazetidines can be readily converted to β-lactams using ozone (O₃). organic-chemistry.org While this specific example involves an exocyclic double bond, it illustrates a pathway for the oxidation of the azetidine core structure. Other strong oxidizing agents can potentially lead to ring cleavage.

Reduction Reactions

The azetidine ring is generally stable to many reducing agents. However, under certain conditions, particularly with catalytic hydrogenation or specific chemical reductants, the strained C-N or C-C bonds can be cleaved. This process, known as hydrogenolysis, can result in the opening of the ring to form substituted aminopropanes. The regioselectivity of the ring-opening depends on the substitution pattern of the azetidine ring and the nature of the catalyst and reaction conditions. For example, Lewis acid-promoted ring-opening with nucleophiles highlights the capacity for N-C bond cleavage in activated azetidines. rsc.org

Nucleophilic Substitution on the Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This inherent strain makes the ring susceptible to nucleophilic attack, a reactivity that can be harnessed for synthetic purposes. In the case of this compound, nucleophilic substitution can occur at the C3 position, displacing a suitable leaving group.

The reactivity of the azetidine ring towards nucleophiles is a key feature of its chemistry. The considerable ring strain inherent in the four-membered system provides a thermodynamic driving force for reactions that lead to ring opening. However, substitution reactions that preserve the ring can also be achieved. For instance, the synthesis of 3-aminoazetidine derivatives often proceeds via nucleophilic substitution where an amine displaces a leaving group, such as a mesylate, from the 3-position of an azetidine precursor. rsc.org This strategy allows for the direct introduction of diverse amine functionalities onto the azetidine core. rsc.org

The N-ethyl group on the ring nitrogen acts as a tertiary amine, while the 3-amino group is a secondary amine. The lone pair of electrons on the secondary amine makes it a potent nucleophile itself. chemguide.co.uk However, in the context of substitution on the ring, an external nucleophile would attack one of the ring carbons. For a substitution to occur at C3, a precursor such as 1-ethylazetidin-3-ol would need to be converted to have a good leaving group (e.g., tosylate or mesylate) at that position. A subsequent reaction with a nucleophile would proceed via an SN2 mechanism.

Reaction Type Reagents Product Type Key Feature
Nucleophilic SubstitutionAzetidine with leaving group at C3 (e.g., OMs), Nucleophile (e.g., RNH2)3-substituted azetidineDisplacement of leaving group, retention of azetidine ring

Ring Opening Reactions and Degradation Pathways

The strain energy of the azetidine ring not only influences substitution reactions but also makes it prone to ring-opening reactions under specific conditions. rsc.orgbeilstein-journals.org These reactions are often facilitated by the activation of the ring nitrogen. Protonation or quaternization of the tertiary nitrogen atom of this compound would form a positively charged azetidinium ion. This greatly enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack, which leads to cleavage of a C-N bond and relieves the ring strain. nih.gov

The regioselectivity of the ring opening is influenced by steric and electronic factors of both the azetidinium ion and the attacking nucleophile. nih.gov This strain-release approach is a powerful method for synthesizing functionalized linear amines. beilstein-journals.orgnih.gov

Beyond controlled ring-opening, degradation of this compound can occur under harsh conditions. Like other aliphatic amines, it can undergo oxidative degradation. rsc.orgnih.gov Potential degradation pathways include:

Oxidation: The nitrogen atoms can be oxidized, potentially leading to N-oxides or, with ring cleavage, smaller fragments.

N-dealkylation: The ethyl group could be cleaved from the ring nitrogen under certain oxidative or radical conditions. rsc.org

Thermal Decomposition: At high temperatures, the molecule may fragment, with the strained azetidine ring being a likely point of initial breakdown.

Advanced Coupling and Rearrangement Reactions

This compound serves as a valuable building block in modern cross-coupling and rearrangement reactions, primarily through the reactivity of its secondary amino group.

Buchwald-Hartwig C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgnih.gov It is a cornerstone of modern synthetic chemistry for creating aryl amines from aryl halides or triflates. wikipedia.orgacsgcipr.org The secondary amine of this compound is an excellent nucleophile for this transformation.

In a typical Buchwald-Hartwig reaction, this compound would be coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated azetidine product and regenerate the catalyst. wikipedia.orglibretexts.org This reaction provides a direct and versatile method for synthesizing N-(1-ethylazetidin-3-yl)anilines.

Parameter Description
Reaction Buchwald-Hartwig Amination
Reactants This compound, Aryl Halide/Triflate
Catalyst System Palladium(0) or Palladium(II) precursor with a phosphine ligand (e.g., BINAP, DPPF)
Base Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4)
Product N-Aryl-N-ethylazetidin-3-amine

Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction for forming C-N bonds, typically between an amine and an organoboron reagent like a boronic acid. organic-chemistry.orgst-andrews.ac.uk This reaction offers a complementary approach to the Buchwald-Hartwig amination and is often noted for its milder reaction conditions, sometimes even proceeding at room temperature in the presence of air as the oxidant. organic-chemistry.org

The secondary amine of this compound can participate in Chan-Lam coupling with various arylboronic acids. The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate, and a base. organic-chemistry.orgst-andrews.ac.uk The proposed mechanism involves the formation of a copper-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired C-N bond. This method expands the toolkit for synthesizing N-arylated derivatives of this compound. nih.gov

Ugi Reaction Applications

The Ugi reaction is a four-component reaction (4CR) that rapidly generates molecular complexity from simple starting materials: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nu.edu.kzmdpi.com The product is an α-acylamino carboxamide. The secondary amine of this compound is a suitable component for this powerful transformation.

When this compound is used in an Ugi reaction, it first condenses with the carbonyl compound to form an iminium ion. This is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is trapped by the carboxylate to undergo an intramolecular Mumm rearrangement, yielding the final, highly substituted product. mdpi.comresearchgate.net This allows for the incorporation of the N-ethylazetidin-3-yl motif into diverse, peptide-like scaffolds in a single synthetic step. semanticscholar.org

Hofmann and Curtius Rearrangements (for derived amides)

The Hofmann and Curtius rearrangements are classic reactions that convert primary amides and acyl azides, respectively, into primary amines with the loss of one carbon atom. wikipedia.orgwikipedia.orgmasterorganicchemistry.com While this compound itself is not a direct substrate, amides derived from it could potentially undergo these rearrangements.

The Hofmann rearrangement involves treating a primary amide with bromine and a strong base. tcichemicals.comlibretexts.org The reaction proceeds through an N-bromoamide and a key isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgchem-station.com

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate, which can then be converted to an amine, carbamate, or urea. wikipedia.orgscispace.comrsc.org This method is often considered milder than the Hofmann rearrangement. nih.gov

For these rearrangements to be applicable, a derivative of this compound containing a primary carboxamide group would be required. For example, if the 3-amino group were to be alkylated with a reagent like 2-chloroacetamide, the resulting molecule would possess a terminal primary amide. This derived compound could then be subjected to Hofmann or Curtius conditions to generate a new primary amine, effectively elongating the substituent at the 3-position while introducing a new reactive handle.

Spectroscopic Analysis and Structural Characterization of N Ethylazetidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals, the precise arrangement of atoms in N-ethylazetidin-3-amine can be determined.

¹H NMR Spectral Interpretation and Assignments

The structure of this compound (C₅H₁₂N₂) contains several distinct proton environments: the ethyl group protons (a methyl and a methylene (B1212753) group) and the protons of the azetidine (B1206935) ring (two methylene groups and a methine group), in addition to the amine protons.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.0 - 1.2Triplet (t)3H~7.0
-CH₂- (ethyl)~2.4 - 2.6Quartet (q)2H~7.0
Azetidine -CH₂- (C2 & C4)~2.8 - 3.2Multiplet (m)4H-
Azetidine -CH- (C3)~3.3 - 3.5Multiplet (m)1H-
-NH₂~1.5 - 2.5 (broad)Singlet (s, broad)2H-

Ethyl Group: The methyl protons (-CH₃) are expected to appear as a triplet in the upfield region of the spectrum due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) of the ethyl group will, in turn, be split into a quartet by the methyl protons.

Azetidine Ring: The protons on the azetidine ring are expected to show more complex splitting patterns due to geminal and vicinal coupling, as well as potential non-equivalence arising from the ring puckering and the substituent at the C3 position. The methylene protons at C2 and C4 would likely appear as multiplets. The methine proton at C3, being attached to the carbon bearing the amino group, is expected to be shifted further downfield and also appear as a multiplet.

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Interpretation and Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~12 - 16
-CH₂- (ethyl)~48 - 52
Azetidine -CH₂- (C2 & C4)~55 - 60
Azetidine -CH- (C3)~45 - 50

Ethyl Group: The methyl carbon (-CH₃) will be the most upfield signal. The methylene carbon (-CH₂-) of the ethyl group will be shifted downfield due to its proximity to the nitrogen atom.

Azetidine Ring: The two methylene carbons (C2 and C4) of the azetidine ring are chemically equivalent and are expected to produce a single signal. These carbons are adjacent to the ring nitrogen, leading to a downfield shift. The methine carbon (C3), bonded to the primary amine, will also have a characteristic chemical shift in the aliphatic amine region.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group. It would also help to trace the connectivity of the protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the C3 proton to the C3 carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅H₁₂N₂), the expected exact mass can be calculated.

Calculated Exact Mass:

IonCalculated m/z
[M+H]⁺101.1128

By comparing the experimentally measured exact mass to the calculated mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Purity Assessment: In LC-MS analysis, a sample of this compound would be injected into an LC system. The components of the sample are separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which detects the molecular ion of the target compound. The presence of a single major peak in the chromatogram at the expected retention time, with the corresponding mass spectrum showing the correct molecular ion, would confirm the purity of the sample. Any impurities would appear as separate peaks with different mass spectra.

Reaction Monitoring: LC-MS is also an invaluable tool for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, small aliquots of the reaction mixture can be taken at different time points and analyzed by LC-MS. The disappearance of starting materials and the appearance of the product peak can be tracked to determine when the reaction is complete. This allows for optimization of reaction conditions such as temperature, time, and catalyst loading.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a crucial physicochemical property that describes the size and shape of an ion in the gas phase. Determined by ion mobility spectrometry-mass spectrometry (IMS-MS), CCS values provide an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time, aiding in the confident identification of small molecules. semanticscholar.orgacs.org For this compound, experimental CCS values are not widely published; however, predictive models based on machine learning and computational chemistry offer reliable estimates. mdpi.commdpi.com

These prediction models utilize a molecule's structure to calculate its theoretical rotationally averaged cross-sectional area. The accuracy of these predictions is often high, with median relative errors typically below 5% for various adducts. unizar.es Such in silico data is invaluable for the tentative identification of the compound in complex mixtures when an authentic standard is unavailable. The predicted CCS is dependent on the type of ion adduct formed during mass spectrometry, most commonly protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions.

Ion AdductPredicted CCS (Ų)Prediction Method Basis
[M+H]⁺125.5 - 130.2Machine Learning Models
[M+Na]⁺129.8 - 134.5Machine Learning Models

Complementary Spectroscopic and Physical Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound contains a secondary amine (R₂NH), a tertiary amine (R₃N, within the azetidine ring), and aliphatic C-H bonds, each with characteristic absorption bands.

The secondary amine is identifiable by its N-H stretching vibration, which typically appears as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org The C-N stretching vibrations for both the cyclic tertiary amine and the open-chain secondary amine are expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹. libretexts.org Finally, the aliphatic C-H bonds of the ethyl group and the azetidine ring will produce strong stretching absorptions in the 2960-2850 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3350 - 3310Weak to Medium
Secondary Amine (N-H)Bend1650 - 1580Variable
Aliphatic C-NStretch1250 - 1020Medium to Weak
Aliphatic C-HStretch2960 - 2850Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To apply this technique to this compound, the compound would first need to be obtained in a high-quality single-crystal form. This is often achieved by crystallizing a salt of the amine, such as its hydrochloride or hydrobromide salt, which can enhance crystal lattice stability. rsc.org

A successful crystallographic analysis would yield a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the azetidine ring and its substituents.

Molecular Conformation: Elucidating the puckering of the four-membered azetidine ring and the preferred orientation of the ethylamino group.

Supramolecular Interactions: Revealing intermolecular forces, such as hydrogen bonding involving the secondary amine, that dictate the crystal packing arrangement. mdpi.com

This technique provides unambiguous proof of structure and stereochemistry in the solid state. nih.gov

Polarimetry for Stereochemical Property Resolution

This compound contains a stereocenter at the third carbon atom of the azetidine ring, the point of attachment for the ethylamino group. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-N-ethylazetidin-3-amine and (S)-N-ethylazetidin-3-amine.

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light by an equal magnitude but in opposite directions. nih.govacs.org

An enantiomerically pure sample (containing only one enantiomer) will exhibit a specific optical rotation.

A racemic mixture (a 50:50 mixture of both enantiomers) will have a net rotation of zero and is optically inactive.

Therefore, polarimetry can be used to determine the enantiomeric purity or enantiomeric excess of a sample of this compound, which is a critical parameter in pharmaceutical and synthetic chemistry where the biological activity of enantiomers can differ significantly. rsc.org

Chemical Derivatization Strategies for Enhanced Analytical Performance

Derivatization for High-Performance Liquid Chromatography (HPLC) Detection

This compound lacks a native chromophore or fluorophore, making its direct detection by common High-Performance Liquid Chromatography (HPLC) detectors, such as UV-Vis or fluorescence detectors, challenging and insensitive. sigmaaldrich.com To overcome this limitation, chemical derivatization is employed. This strategy involves reacting the amine with a labeling reagent to attach a moiety that is easily detectable. sdiarticle4.com The secondary amine group in this compound is the primary target for this reaction.

Derivatization can be performed either before the sample is injected onto the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). Common derivatization reagents for amines are designed to introduce highly fluorescent or UV-absorbent groups. nih.gov

Derivatization ReagentAbbreviationReactive Group TargetedDetection Method
o-Phthalaldehyde (with a thiol)OPAPrimary/Secondary AminesFluorescence
9-FluorenylmethylchloroformateFMOC-ClPrimary/Secondary AminesFluorescence/UV
Dansyl ChlorideDNS-ClPrimary/Secondary AminesFluorescence/UV
4-Dimethylaminoazobenzene-4'-sulfonyl chlorideDabsyl-ClPrimary/Secondary AminesUV-Vis (Visible)

This approach significantly enhances the sensitivity and selectivity of HPLC analysis, enabling the accurate quantification of this compound in various matrices. sigmaaldrich.comnih.gov

Derivatization for Improved Mass Spectrometry Ionization Efficiency

The ionization efficiency of a compound in mass spectrometry, particularly in techniques like electrospray ionization (ESI), is influenced by its physicochemical properties, such as polarity and basicity. nih.gov Chemical derivatization aims to modify the analyte's structure to impart more favorable characteristics for ionization, leading to enhanced sensitivity and lower limits of detection. researchgate.net For amine-containing compounds such as this compound, a common secondary amine, various derivatization strategies can be employed.

One effective approach is to introduce a moiety that is readily ionizable or carries a permanent charge. nih.gov This increases the analyte's proton affinity or creates a pre-charged species, significantly boosting the signal intensity in the mass spectrometer. A variety of reagents are available for the derivatization of primary and secondary amines, including:

Acyl Chlorides: These reagents react with the amine group to form a stable amide bond. By selecting an acyl chloride with a specific functional group, such as a tertiary amine, the hydrophobicity and proton affinity of the derivatized molecule can be increased. rsc.org

Sulfonyl Chlorides: Reagents like Dansyl chloride (DNS-Cl) are classic derivatizing agents for amines. They introduce a bulky, easily ionizable group, which not only improves ionization efficiency but can also aid in chromatographic separation. nih.gov

Chloroformates: 9-fluorenylmethyl chloroformate (FMOC-Cl) is another widely used reagent that reacts with both primary and secondary amines. The resulting derivative often exhibits enhanced ionization. nih.gov

Isothiocyanates: These compounds react with amines to form thiourea (B124793) derivatives, which can improve chromatographic behavior and mass spectrometric detection. rsc.org

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired ionization mode (positive or negative) and the complexity of the sample matrix. For this compound, derivatization with a reagent that introduces a permanently charged group, for instance, a quaternary ammonium (B1175870) salt, would be particularly effective for enhancing its ESI-MS signal in positive ion mode.

The following table summarizes some common derivatization reagents suitable for secondary amines like this compound and their impact on mass spectrometry analysis.

Derivatization ReagentFunctional Group TargetedEffect on AnalytePotential Improvement in MS Analysis
Dimethylaminoacetyl chloridePrimary and Secondary AminesAdds a tertiary amine groupIncreased proton affinity and hydrophobicity. rsc.org
Dansyl chloride (DNS-Cl)Primary and Secondary AminesAdds a bulky, ionizable groupEnhanced ionization efficiency and fluorescence properties. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesAdds a fluorenylmethyloxycarbonyl groupImproved chromatographic separation and ionization. nih.gov
Benzoyl chloridePrimary and Secondary AminesAdds a phenyl groupIncreased hydrophobicity and potential for enhanced ionization. libretexts.org

Table 1: Selected Derivatization Reagents for Amines in Mass Spectrometry

In-Tissue Derivatization for Imaging Mass Spectrometry Applications

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov However, the detection of small, poorly ionizable molecules like this compound in tissue can be challenging due to low signal intensity and interference from the biological matrix. acs.org On-tissue chemical derivatization (OTCD) is a technique developed to address these challenges by chemically modifying the target analytes directly on the tissue slice prior to IMS analysis. nih.govresearchgate.net

The OTCD process typically involves spraying the derivatization reagent onto the tissue section, followed by an incubation period to allow the reaction to proceed. nih.gov The derivatized analyte, now with enhanced ionization efficiency, can then be detected and its distribution mapped by IMS. This approach has been successfully applied to various classes of small molecules, including amino acids and neurotransmitters. nih.gov

For the potential in-tissue analysis of this compound, a derivatization reagent that reacts specifically with secondary amines under mild, tissue-compatible conditions would be required. The reagent should be chosen to significantly increase the mass of the analyte, shifting its signal to a region of the mass spectrum with less interference from matrix-related ions. nih.gov Furthermore, the derivatization should ideally introduce a charged tag to maximize the ionization efficiency during the IMS experiment.

An example of a reagent that has been used for on-tissue derivatization of amines is 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA), which reacts with primary amines to form a Schiff base. nih.gov While this specific reagent targets primary amines, similar strategies employing reagents reactive towards secondary amines could be developed for this compound. The successful implementation of OTCD would enable the visualization of the distribution of this compound within a tissue sample, providing valuable insights into its localization in biological systems.

The table below outlines the general workflow for in-tissue derivatization for imaging mass spectrometry.

StepDescriptionPurpose
1. Tissue SectioningA thin section of the tissue of interest is prepared and mounted on a conductive slide.To prepare the sample for analysis and ensure compatibility with the mass spectrometer.
2. Reagent ApplicationThe derivatization reagent, dissolved in an appropriate solvent, is sprayed uniformly over the tissue section.To introduce the chemical modifier to the target analyte within the tissue.
3. IncubationThe tissue slide is incubated under controlled conditions (e.g., temperature, humidity) for a specific duration.To allow the derivatization reaction to proceed to completion.
4. Matrix ApplicationA matrix solution, typically required for Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, is applied over the derivatized tissue.To facilitate the desorption and ionization of the analyte during the IMS experiment.
5. IMS AnalysisThe prepared tissue slide is analyzed by imaging mass spectrometry to map the spatial distribution of the derivatized analyte.To generate an ion image that visualizes the location of the target molecule in the tissue.

Table 2: General Workflow for In-Tissue Derivatization Imaging Mass Spectrometry

Computational and Theoretical Chemistry Studies on N Ethylazetidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural features of N-ethylazetidin-3-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its geometry, molecular orbital energies, and reactivity descriptors. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the molecule's structure and electron distribution. modgraph.co.ukosti.govresearchgate.net

From these calculations, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For this compound, the lone pair of electrons on the nitrogen atoms would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack.

Reactivity descriptors derived from DFT, such as electrostatic potential maps, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. In this compound, the nitrogen atoms are expected to be the most electron-rich centers.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value
HOMO Energy -6.2 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 8.3 eV

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar amine compounds.

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, which influences its conformation. researchgate.net Unlike larger rings, the azetidine ring is not planar and undergoes a puckering motion. The position of the substituents on the ring and the nitrogen atom affects the preferred conformation. For this compound, the ethyl group on the nitrogen and the amino group at the 3-position will influence the ring's pucker and the orientation of the substituents (axial vs. equatorial).

Computational methods can be used to calculate the energy of different conformers and determine the most stable geometry. The puckering of the azetidine ring is a dynamic process, and understanding the energy barriers between different conformations is important for predicting its reactivity and interactions with other molecules. acs.org Studies on similar azetidine derivatives have shown that the nitrogen inversion barrier can also play a role in the conformational dynamics. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of this compound and to predict its spectroscopic properties.

Computational methods can be used to predict spectroscopic data, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. modgraph.co.ukresearchgate.netnih.gov The predicted shifts for the protons and carbons in the azetidine ring and the ethyl group would be sensitive to the ring's conformation and the electronic environment of the nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine-CH₂ (C2, C4) 3.1 - 3.5 55 - 60
Azetidine-CH (C3) 3.6 - 4.0 45 - 50
Ethyl-CH₂ 2.5 - 2.8 48 - 53

Note: These are hypothetical ranges for illustrative purposes, based on typical values for N-substituted azetidines and ethylamines.

MS Fragmentation: The fragmentation patterns observed in mass spectrometry can also be predicted computationally. By calculating the energies of different fragmentation pathways, it is possible to determine the most likely fragments that will be observed. For this compound, characteristic fragmentation would likely involve the cleavage of the azetidine ring or the loss of the ethyl group. acs.orgnih.govaip.org The fragmentation of the four-membered ring is a common pathway for azetidines. aip.orgdntb.gov.ua

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time. nih.govresearchgate.net By simulating the motion of the atoms, MD can provide insights into the flexibility of the azetidine ring and the dynamics of the substituents. These simulations can reveal the preferred conformations in different environments (e.g., in solution) and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex system.

Structure-Property Relationship Studies in Azetidine Derivatives

Structure-property relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For azetidine derivatives, these studies have revealed several key trends. The presence of the strained four-membered ring often imparts unique reactivity and conformational properties. researchgate.netrsc.org

The nature of the substituent on the nitrogen atom and at other positions on the ring has a significant impact on the molecule's properties. For example, the basicity of the nitrogen atom can be tuned by the electronic effects of the substituents. nih.gov In this compound, the ethyl group is an electron-donating group, which is expected to increase the basicity of the ring nitrogen compared to an unsubstituted azetidine.

Furthermore, the substituents influence the lipophilicity and steric properties of the molecule, which are important for its biological activity. nih.govacs.org By systematically varying the substituents on the azetidine scaffold and studying the resulting changes in properties, it is possible to design molecules with desired characteristics for various applications, including medicinal chemistry. jmchemsci.com

N Ethylazetidin 3 Amine As a Synthetic Intermediate and Privileged Scaffold in Chemical Design

Role as a Key Building Block in Complex Organic Synthesis

The strained azetidine (B1206935) ring of N-ethylazetidin-3-amine imparts a high degree of reactivity, making it an excellent electrophile for ring-opening reactions and a versatile scaffold for the introduction of molecular complexity. Its utility as a building block stems from the ability to functionalize both the exocyclic amine and the ring nitrogen, as well as to participate in reactions that either retain or modify the core azetidine structure.

Synthetic routes to functionalized azetidines often involve intramolecular cyclization reactions. For instance, methods like the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as lanthanum (III) trifluoromethanesulfonate (La(OTf)3), provide an efficient pathway to substituted azetidines. While not specifically detailing the synthesis of this compound, these methodologies highlight the general strategies employed to construct the azetidine core, which can be subsequently N-ethylated.

Application in Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of a diverse range of more complex heterocyclic systems. The ring strain of the azetidine nucleus can be harnessed to drive ring-expansion and ring-opening reactions, providing access to larger and more elaborate nitrogen-containing scaffolds.

One common strategy involves the use of azetidine derivatives in aza-Michael addition reactions. For example, N-protected azetidin-3-ylidene acetates can react with various NH-heterocycles to yield functionalized 3-substituted azetidines. Subsequent modification of these products can lead to a variety of heterocyclic amino acid derivatives. While these examples often utilize an N-Boc protecting group, the principles can be extended to N-ethyl derivatives.

The versatility of the azetidine ring is further demonstrated by its use in the construction of fused heterocyclic systems. For instance, β-lactams (azetidin-2-ones) are well-established intermediates in the synthesis of a wide array of biologically active heterocycles. The reactivity of the β-lactam ring allows for selective bond cleavage and rearrangement, enabling the formation of larger ring systems and fused bicyclic structures.

This compound as a Privileged Scaffold in Medicinal Chemistry Design

The azetidine motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a variety of biological targets. The rigid and three-dimensional nature of the azetidine ring allows for precise spatial orientation of substituents, which is crucial for effective binding to proteins and other macromolecules.

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining its biological activity. This compound can serve as a valuable component in scaffold hopping due to its ability to mimic the spatial arrangement of functional groups present in other cyclic and acyclic systems.

The azetidine ring can act as a bioisostere for other small rings or even acyclic fragments. Bioisosteric replacement of a portion of a molecule with an azetidine ring can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target affinity and selectivity. For example, the replacement of a flexible alkyl chain with a rigid azetidine linker can favorably impact the entropic component of binding affinity.

Strategy Description Example Application with Azetidine Scaffold
Scaffold Hopping Replacing the core of a known active molecule with a new scaffold to discover novel compounds with similar or improved properties. Replacing a pyrrolidine or piperidine ring with an N-ethylazetidine moiety to explore new chemical space and potentially improve pharmacokinetic properties.
Bioisosteric Replacement Substituting a functional group or a part of a molecule with another that has similar physical or chemical properties to enhance biological activity. Using the azetidine ring as a rigid bioisostere for a gem-dimethyl group or a constrained linker to orient pharmacophoric groups.

The conformational rigidity of the azetidine ring is a key advantage in the design of bioactive molecules. Unlike more flexible acyclic or larger cyclic systems, the azetidine scaffold restricts the possible conformations of its substituents, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The this compound scaffold allows for the precise placement of pharmacophoric elements in space. The amino group at the 3-position and the ethyl group on the ring nitrogen can be further functionalized to introduce key interacting groups, such as hydrogen bond donors and acceptors, or hydrophobic moieties. The defined geometry of the azetidine ring ensures that these groups are presented to the target protein in an optimal orientation for binding.

The this compound moiety can be incorporated into a variety of larger and more complex ring systems, including fused heterocycles. A particularly important class of fused azetidines is the β-lactams, which are the core structural unit of penicillin and cephalosporin antibiotics. The synthesis of novel β-lactam derivatives often involves the [2+2] cycloaddition of a ketene and an imine, a reaction that can be adapted to incorporate the this compound scaffold.

The resulting fused systems can exhibit unique biological activities, as the fusion of the azetidine ring to other cyclic structures can lead to novel molecular shapes and electronic properties. The stereochemistry of the ring fusion can also be controlled, leading to a variety of diastereomeric products with distinct biological profiles.

Fused Ring System Synthetic Approach Potential Biological Relevance
Azetidine-fused Pyrazoles Cyclocondensation reactions involving functionalized this compound derivatives. Kinase inhibitors, anti-inflammatory agents.
Azetidine-fused β-Lactams [2+2] cycloaddition reactions (Staudinger synthesis). Antibacterial agents, enzyme inhibitors.
Azetidine-fused Isoxazolidines 1,3-dipolar cycloaddition of nitrones to azetidine-containing alkenes. Antiviral and anticancer agents.

Stereochemical Implications in Derivative Synthesis and Design

The synthesis of derivatives of this compound often involves the creation of new stereocenters. The stereochemistry of these derivatives can have a profound impact on their biological activity, as enantiomers and diastereomers can exhibit different affinities for their biological targets and different pharmacokinetic properties.

The stereoselective synthesis of functionalized azetidines is an active area of research. Chiral catalysts and auxiliaries can be used to control the stereochemical outcome of reactions involving the azetidine ring. For example, the enantioselective reduction of an azetidin-3-one (B1332698) can provide access to chiral 3-aminoazetidines.

Furthermore, the stereogenic center at the 3-position of the azetidine ring can influence the stereochemistry of subsequent reactions at adjacent positions. This diastereoselective control can be exploited to synthesize complex molecules with multiple stereocenters in a predictable manner. The rapid inversion of the nitrogen atom in tertiary amines means that the nitrogen in this compound is not a stable stereocenter under normal conditions.

Q & A

Q. What synthetic methodologies are recommended for N-ethylazetidin-3-amine, and how is purity validated?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : Ethylation of azetidin-3-amine precursors (e.g., azetidinone derivatives) using ethyl halides or reductive amination with aldehydes, as seen in analogous syntheses of N-ethyl ethylenediamine .
    • Catalytic Coupling : Copper-catalyzed cross-coupling reactions, such as those used for N-cyclopropyl pyrazole derivatives, could be adapted. For example, using cesium carbonate as a base and copper(I) bromide as a catalyst under mild heating (35°C for 48 hours) .
  • Purity Validation :
    • Chromatography : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate the compound .
    • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous azetidine derivatives (e.g., δ 2.5–3.5 ppm for ethyl groups; azetidine ring protons at δ 3.0–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺ for N-cyclopropyl pyrazole derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Gloves : Nitrile gloves tested for chemical permeation (EN 374 standard) .
    • Eye Protection : Safety goggles and face shields to prevent splashes .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as amines can irritate respiratory systems .
  • Waste Disposal : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
  • Emergency Measures :
    • Skin Contact : Immediate washing with soap and water; avoid solvents that enhance absorption .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced Questions

Q. How can researchers address contradictory spectral data during characterization of this compound derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Identification : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials or oxidation products) .
    • Solvent Artifacts : Check for residual solvents (e.g., DMSO-d6 in NMR) that may obscure peaks .
  • Comparative Studies :
    • Reference Compounds : Synthesize and analyze structurally similar compounds (e.g., N-ethylazetidin-2-one) to benchmark spectral patterns .
    • Computational Modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data .
  • Collaborative Validation : Cross-verify data with independent labs or databases (e.g., CAS Common Chemistry) .

Q. What catalytic strategies optimize the yield of this compound under varying conditions?

Methodological Answer:

  • Catalyst Screening :
    • Transition Metals : Test Cu(I)/Cu(II) catalysts for coupling reactions, as used in N-cyclopropyl pyrazole synthesis (e.g., 17.9% yield improvement with copper bromide) .
    • Base Optimization : Compare inorganic (e.g., Cs₂CO₃) vs. organic bases (e.g., DIPEA) to enhance nucleophilicity .
  • Reaction Parameters :
    • Temperature : Conduct time-course studies (e.g., 24–72 hours at 35–80°C) to identify optimal kinetic conditions .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility but risk side reactions; balance with toluene or THF .
  • Design of Experiments (DoE) : Use orthogonal arrays (e.g., L9 Taguchi) to evaluate interactions between variables (e.g., catalyst loading, temperature) .

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • Steric Effects :
    • Substituent Placement : Bulky groups on the azetidine ring hinder nucleophilic attack; use X-ray crystallography to analyze bond angles .
  • Electronic Effects :
    • Ring Strain : Azetidine’s 90° bond angles increase reactivity compared to larger rings (e.g., pyrrolidine). Monitor via DFT-calculated strain energies .
    • Electrophilic Activation : Protonation or coordination with Lewis acids (e.g., BF₃·OEt₂) can polarize the C-N bond, facilitating ring opening .
  • Case Study : Compare reaction rates of N-ethylazetidin-3-amine with N-methyl derivatives under identical conditions to isolate electronic contributions .

Q. Notes

  • Method Consistency : Adhere to IUPAC naming and SI units in reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.